molecular formula C10H11NO4 B3042376 2-Methyl-3-(2-nitrophenyl)propanoic Acid CAS No. 60031-23-4

2-Methyl-3-(2-nitrophenyl)propanoic Acid

Cat. No. B3042376
CAS RN: 60031-23-4
M. Wt: 209.2 g/mol
InChI Key: OYVPRJZBBVQUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(2-nitrophenyl)propanoic Acid is a chemical compound with the molecular formula C10H11NO4 . It is a specialty chemical that can be used in various applications .

Scientific Research Applications

Synthesis and Biological Applications

New organotin(IV) derivatives with 2-Methyl-3-(2-nitrophenyl)propanoic Acid have been synthesized and studied for their antibacterial and antifungal activities. These compounds, with varying organotin(IV) moieties, show different levels of biological activity, with triorganotin(IV) complexes exhibiting higher activity than diorganotin(IV) complexes. This research highlights the potential of these compounds in the field of bioactive materials (Shahid, Shahzadi, Ali, & Mazhar, 2006).

Enantioseparation Studies

Enantioseparation of isomers of 2-Methyl-3-(2-nitrophenyl)propanoic Acid has been achieved using countercurrent chromatography. The study provides insights into the effects of substituents on enantiorecognition, important for chiral chemistry and pharmacology (Jin, Bao, Sun, & Tong, 2020).

Chemistry of Nitrophenyl Esters in Peptide Synthesis

The molecular and crystal structures of 2-nitrophenyl 2-methyl-2-(para-toluenesulfonylamino)propanoate, a compound related to 2-Methyl-3-(2-nitrophenyl)propanoic Acid, have been characterized. This research sheds light on the behavior of ortho-nitrophenyl esters in peptide synthesis, contributing to the understanding of peptide bond formation (Crisma & Toniolo, 2002).

Synthesis and Biological Evaluation of Derivatives

A study on the synthesis and biological evaluation of new indole-based inhibitors using a compound derived from 2-Methyl-3-(2-nitrophenyl)propanoic Acid provides insights into its potential application in pharmacology, particularly in the development of inhibitors for specific enzymes (Tomoo et al., 2014).

Imaging Hypoxia

Radiosynthesis of compounds derived from 2-Methyl-3-(2-nitrophenyl)propanoic Acid has been carried out for the detection of hypoxic tumor tissue in clinical studies, highlighting its application in diagnostic imaging (Malik et al., 2012).

properties

IUPAC Name

2-methyl-3-(2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPRJZBBVQUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-nitrophenyl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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